molecular formula C6H3Cl2NO2 B1317245 5,6-Dichloropicolinic acid CAS No. 88912-24-7

5,6-Dichloropicolinic acid

Cat. No. B1317245
CAS RN: 88912-24-7
M. Wt: 192 g/mol
InChI Key: QOJNAEPFSUYAFL-UHFFFAOYSA-N
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Description

5,6-Dichloropicolinic acid (CAS Number: 88912-24-7) is a chemical compound with the following properties:



  • IUPAC Name : 5,6-dichloro-2-pyridinecarboxylic acid.

  • Molecular Formula : C~6~H~3~Cl~2~NO~2~.

  • Molecular Weight : 192 g/mol.



Synthesis Analysis

The synthesis of 5,6-Dichloropicolinic acid involves the chlorination of picolinic acid. While specific synthetic routes may vary, the introduction of chlorine atoms at positions 5 and 6 on the pyridine ring is a key step.



Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring with chlorine substituents at positions 5 and 6, along with a carboxylic acid functional group. The arrangement of atoms and bonds is crucial for understanding its properties and reactivity.



Chemical Reactions Analysis

5,6-Dichloropicolinic acid can participate in various chemical reactions, including:



  • Hydrolysis : The carboxylic acid group can undergo hydrolysis to yield the corresponding carboxylate ion and a proton.

  • Esterification : Reaction with alcohols can lead to ester formation.

  • Arylation : The chlorinated pyridine ring can undergo arylation reactions with suitable reagents.



Physical And Chemical Properties Analysis


  • Physical Form : Solid.

  • Storage Temperature : Inert atmosphere, room temperature.

  • Purity : Typically 98%.


Scientific Research Applications

Electrochemical Reduction and Hydrodechlorination

Electrochemical reduction of chloropicolinic acids has been studied extensively, revealing potential pathways for synthesizing less chlorinated derivatives, such as 3,5-dichloropicolinic acid, through selective hydrodechlorination. Research demonstrates the dependence of this selectivity on cathode materials and solution pH, with activated silver cathodes achieving high selectivity at specific pH levels. This process is vital for understanding the environmental degradation of chlorinated organic compounds and their transformations (Xu et al., 2015; Ma et al., 2010).

Electrocatalytic Dechlorination

The electrocatalytic dechlorination of chloropicolinic acid mixtures to picolinic acid using palladium-modified cathodes in aqueous solutions has been explored. This process represents an eco-friendly approach to detoxify chloropicolinic acids, which are significant organic waste byproducts. Such studies highlight the catalytic performance enhancements achievable through optimal cathode selection and process parameter adjustments, underlining the significance of electrocatalytic methods in environmental remediation (Hong-xing et al., 2016).

Impact on Plant Growth

Investigations into the effects of dichloropicolinic acid derivatives on plant growth have provided insights into their potential as herbicides or growth regulators. For instance, the impact of low concentrations on seed germination and growth rates varies among plant species, which is crucial for understanding the selective herbicidal properties of these compounds and developing agricultural applications with minimal environmental impact (Voronkov et al., 2005).

Photolysis and Environmental Persistence

The environmental persistence and degradation pathways of dichloropicolinic acid, particularly through photolysis, have been studied to assess the ecological impacts of this herbicide. These studies reveal the complexities of its degradation in aquatic environments and the formation of potentially harmful byproducts, contributing to the understanding of its long-term environmental fate (Saratovskikh et al., 2007).

Analytical Methods for Detection

Developing analytical methods for the detection and quantification of dichloropicolinic acid and its derivatives in complex matrices is essential for monitoring its environmental presence and studying its transformation products. High-performance liquid chromatography (HPLC) techniques have been refined to accurately measure these compounds, facilitating environmental and agricultural research (Zhao Jian-hong, 2012).

Industrialization of Synthesis Processes

The industrialization of the electrochemical synthesis process for dichloropicolinic acid from its more chlorinated precursors demonstrates the practical application of electrochemical methods for producing agricultural chemicals on a large scale. Such processes optimize operational parameters to achieve high yields, efficiency, and product purity, showcasing the integration of chemical research into industrial practices (Ma Chun, 2010).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed).

  • Precautionary Statements : P280 (Wear protective gloves/eye protection), P305+P351+P338 (In case of contact with eyes, rinse cautiously with water for several minutes).

  • Safety Information : Handle with care and follow safety protocols.


Future Directions

Research on 5,6-Dichloropicolinic acid continues to explore its applications, environmental impact, and potential modifications for improved efficacy or reduced toxicity.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed data, refer to the MSDS and related peer-reviewed papers12.


properties

IUPAC Name

5,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNAEPFSUYAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534141
Record name 5,6-Dichloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloropicolinic acid

CAS RN

88912-24-7
Record name 5,6-Dichloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PJ Mudd - 1981 - search.proquest.com
The fate of the herbicides isoproturon (formulated as Arelon) and 3, 6-dichloropicolinic acid (formulated as Lontrel) and their effects on several microbiological populations and …
Number of citations: 2 search.proquest.com
R Gaudiel, WHV Born - Pesticide Biochemistry and Physiology, 1979 - Elsevier
The translocation pattern of root-absorbed radioactive picloram (4-amino-3,5,6-dichloropicolinic acid) in young soybean plants (Glycine max (L.) Merr., cv. Harosoy 63) was investigated. …
Number of citations: 8 www.sciencedirect.com
RG LYM - 1979 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the material Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for …
Number of citations: 3 search.proquest.com

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